5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound 5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a brominated phenyl group and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common method starts with the bromination of a dimethylaminophenyl precursor, followed by a series of condensation reactions to introduce the diazinane and trione functionalities. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the brominated phenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting glutaminase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with specific molecular targets. For instance, as a glutaminase inhibitor, it interferes with the enzyme’s activity, thereby affecting the generation of glutamate from glutamine. This inhibition can disrupt cellular metabolism and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- 5-{[3-BROMO-4-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
- 5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern and the presence of both bromine and dimethylamino groups
Properties
Molecular Formula |
C15H16BrN3O3 |
---|---|
Molecular Weight |
366.21 g/mol |
IUPAC Name |
5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16BrN3O3/c1-17(2)12-6-5-9(8-11(12)16)7-10-13(20)18(3)15(22)19(4)14(10)21/h5-8H,1-4H3 |
InChI Key |
CGMWQOIHYMLWKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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